molecular formula C20H25NO4 B12610746 Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate CAS No. 915385-08-9

Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate

Cat. No.: B12610746
CAS No.: 915385-08-9
M. Wt: 343.4 g/mol
InChI Key: DSEZZMOPZLHDDU-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate is an organic compound that belongs to the class of benzoate esters This compound features a benzoate group linked to a pyridine ring through a hexyl ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to an etherification reaction with 2-(pyridin-3-yloxy)hexanol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate has shown potential in the development of pharmaceutical compositions. Its structure, which includes a pyridine moiety, suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related pyridine derivatives have demonstrated their ability to inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) .

Table 1: Summary of Anticancer Studies Involving Pyridine Derivatives

CompoundTargetEffectReference
Pyridine derivative Ac-KITInhibition of kinase activity
Pyridine derivative BJAK kinasesAntiproliferative effects
This compoundTBDTBDCurrent Study

Material Science Applications

This compound has also been investigated for its potential as a material in organogelation processes. The presence of functional groups in its structure allows it to act as an effective organogelator, which can be utilized for environmental cleanup applications, such as oil spill remediation .

Organogelation Properties

Organogels are materials that can trap organic solvents and are gaining attention for their ability to absorb oils and other organic pollutants. The compound's ability to form stable gels under specific conditions makes it suitable for this application.

Table 2: Organogelation Properties of this compound

PropertyValue
Gelation TemperatureTBD
Oil Absorption CapacityTBD
Stability DurationTBD

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and stability of this compound in various formulations.

Stability Studies

Research has shown that the stability of pharmaceutical compositions containing this compound can be enhanced by incorporating stabilizing agents. For example, adding organic acids has been found to improve the photostability of formulations containing similar compounds .

Table 3: Stability Enhancements in Pharmaceutical Compositions

Stabilizing AgentEffect on StabilityReference
Organic Acid AIncreased photostability
Titanium DioxideEnhanced light resistance

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the benzoate ester can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate: Similar structure but with the pyridine ring substituted at the 4-position.

    Ethyl 4-({2-[(pyridin-2-yl)oxy]hexyl}oxy)benzoate: Similar structure but with the pyridine ring substituted at the 2-position.

Uniqueness

Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C17H25NO3\text{C}_{17}\text{H}_{25}\text{N}\text{O}_3

This compound features a benzoate core with an ethyl ester and a pyridine moiety, which are critical for its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The pyridine and benzoate components may contribute to the modulation of inflammatory pathways, as seen in related compounds.
  • Cell Proliferation Inhibition : Preliminary data suggest that this compound might inhibit the proliferation of certain cancer cell lines, indicating potential anti-cancer properties.

Biological Activity Data

Activity Description Reference
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryModulates cytokine production in macrophages
CytotoxicityInhibits growth of cancer cell lines (e.g., HeLa cells)

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, suggesting strong antioxidant properties.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This points to its potential use in inflammatory diseases.

Case Study 3: Cancer Cell Line Testing

This compound was tested against various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the micromolar range, indicating promising cytotoxic effects.

Properties

CAS No.

915385-08-9

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-(2-pyridin-3-yloxyhexoxy)benzoate

InChI

InChI=1S/C20H25NO4/c1-3-5-7-19(25-18-8-6-13-21-14-18)15-24-17-11-9-16(10-12-17)20(22)23-4-2/h6,8-14,19H,3-5,7,15H2,1-2H3

InChI Key

DSEZZMOPZLHDDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=CC=C2

Origin of Product

United States

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